molecular formula C16H24ClNO2 B13354681 tert-Butyl (S)-N-benzyl-N-(2-chloropropyl)glycinate

tert-Butyl (S)-N-benzyl-N-(2-chloropropyl)glycinate

Cat. No.: B13354681
M. Wt: 297.82 g/mol
InChI Key: KZTZQVGKKNYHST-ZDUSSCGKSA-N
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Description

tert-Butyl (S)-N-benzyl-N-(2-chloropropyl)glycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a tert-butyl ester group, a benzyl group, and a 2-chloropropyl group attached to the nitrogen atom of the glycine moiety

Preparation Methods

The synthesis of tert-Butyl (S)-N-benzyl-N-(2-chloropropyl)glycinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of Glycine: The glycine is first protected by converting it into its tert-butyl ester form using tert-butyl chloroformate.

    N-Benzylation: The protected glycine is then subjected to N-benzylation using benzyl bromide in the presence of a base such as sodium hydride.

    N-Alkylation: The N-benzylated glycine ester is further reacted with 2-chloropropyl chloride to introduce the 2-chloropropyl group.

The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmosphere to prevent oxidation or other side reactions.

Chemical Reactions Analysis

tert-Butyl (S)-N-benzyl-N-(2-chloropropyl)glycinate can undergo various chemical reactions, including:

    Substitution Reactions: The 2-chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzyl group can be oxidized to form benzaldehyde or benzoic acid, while reduction can convert it to toluene.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or oxidizing/reducing agents used.

Scientific Research Applications

tert-Butyl (S)-N-benzyl-N-(2-chloropropyl)glycinate has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: The compound is employed in studies investigating the interactions of glycine derivatives with biological receptors and enzymes.

    Industrial Applications: It serves as a building block in the synthesis of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-N-benzyl-N-(2-chloropropyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and 2-chloropropyl groups can modulate the binding affinity and specificity of the compound towards these targets. The exact pathways involved depend on the specific application and the biological system under investigation.

Comparison with Similar Compounds

tert-Butyl (S)-N-benzyl-N-(2-chloropropyl)glycinate can be compared with other glycine derivatives, such as:

    tert-Butyl (S)-N-benzylglycinate: Lacks the 2-chloropropyl group, resulting in different reactivity and biological activity.

    tert-Butyl (S)-N-(2-chloropropyl)glycinate: Lacks the benzyl group, affecting its binding properties and applications.

    N-Benzyl-N-(2-chloropropyl)glycine: Lacks the tert-butyl ester group, which influences its solubility and stability.

Properties

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

tert-butyl 2-[benzyl-[(2S)-2-chloropropyl]amino]acetate

InChI

InChI=1S/C16H24ClNO2/c1-13(17)10-18(11-14-8-6-5-7-9-14)12-15(19)20-16(2,3)4/h5-9,13H,10-12H2,1-4H3/t13-/m0/s1

InChI Key

KZTZQVGKKNYHST-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C)Cl

Canonical SMILES

CC(CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C)Cl

Origin of Product

United States

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